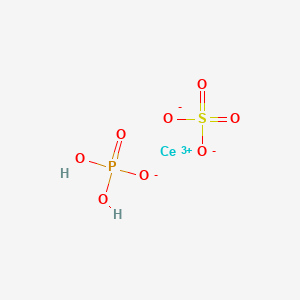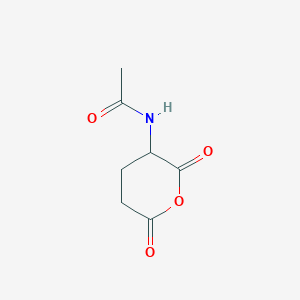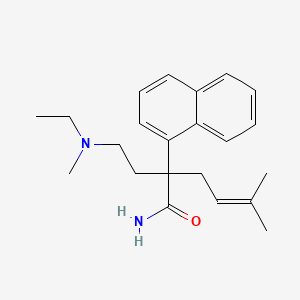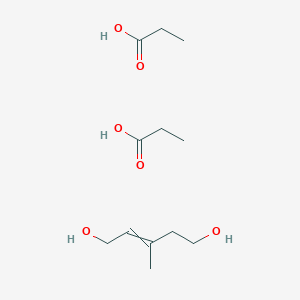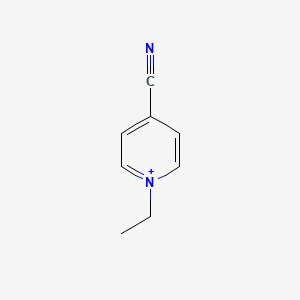
1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid can be achieved through several methods. One notable method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This method allows for the preparation of various substituted derivatives of the compound .
Industrial Production Methods: Industrial production methods for this compound typically involve the refluxing of a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves. This method yields higher product yields with methyl derivatives compared to ethyl derivatives .
化学反応の分析
Types of Reactions: 1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including protonation, oxidation, and substitution reactions. The protonation of this compound has been studied extensively, revealing three successive protonation steps .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include NaClO4 for protonation studies and Mo(CO)6 for ring expansion reactions .
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which have applications in different fields .
科学的研究の応用
1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various bioactive compounds, including drugs and pesticides.
Biology: The compound’s ability to coordinate with metal ions makes it useful in biochemical studies.
Medicine: Chelidamic acid has been tested for its cytotoxicity effect and anti-proliferative activity on human breast cancer cells.
作用機序
The mechanism of action of 1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid involves its ability to coordinate with metal ions. This coordination can affect various biochemical processes, including enzyme inhibition and metal ion transport . The compound’s protonation properties are also essential in understanding its biochemical effects .
類似化合物との比較
4-Oxo-1,4-dihydropyridine-3-carboxylic acid: This compound shares a similar pyridine skeleton and is used in the synthesis of various bioactive compounds.
4-Oxo-1,4-dihydropyridine-3-carboxamide: Another similar compound with applications in drug synthesis.
Uniqueness: 1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid is unique due to its dual carboxylate groups and its ability to coordinate with a wide range of metal ions. This makes it particularly valuable in both biochemical and industrial applications .
特性
CAS番号 |
41600-42-4 |
|---|---|
分子式 |
C8H7NO5 |
分子量 |
197.14 g/mol |
IUPAC名 |
1-methyl-4-oxopyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c1-9-5(7(11)12)2-4(10)3-6(9)8(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
InChIキー |
QUNFDTYCFVEXMA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=O)C=C1C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)

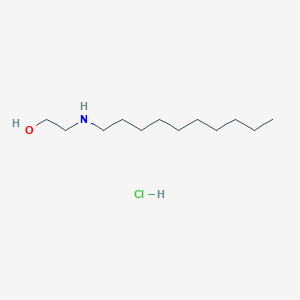
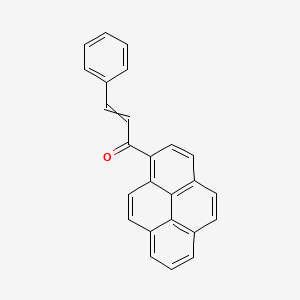
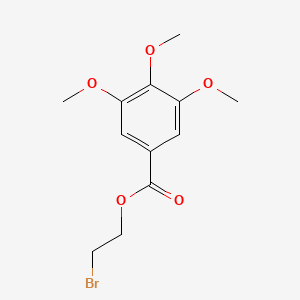
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
